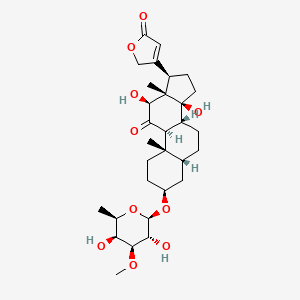
Musaroside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Musaroside, also known as Sarmutogenin 3-O-β-D-Digitalopyranoside, is a cardenolide glycoside. It is a naturally occurring compound found in certain plant species. This compound has garnered interest due to its potential biological activities, particularly its cardioprotective properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Musaroside involves several steps, starting from the extraction of the parent compound from natural sources. The synthetic route typically includes glycosylation reactions where the aglycone part of the molecule is linked with a sugar moiety under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly employed to obtain pure this compound. The industrial methods aim to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions: Musaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Chemistry
- Model Compound : Musaroside serves as a model compound for studying glycosylation reactions and the synthesis of glycosides. Its structure allows researchers to explore various chemical modifications and their effects on biological activity.
Biology
- Plant Metabolism : The compound is investigated for its role in plant metabolism, particularly how it affects cellular processes within plants. Understanding these interactions can lead to advancements in agricultural sciences.
Medicine
- Cardiovascular Health : this compound's cardioprotective properties are being explored for potential therapeutic applications in treating heart diseases. Research indicates that it may help reduce myocardial infarction damage and improve cardiac function .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Industry
- Natural Product Pharmaceuticals : There is ongoing research into the use of this compound in developing natural product-based pharmaceuticals and nutraceuticals, capitalizing on its health benefits while promoting sustainable practices in drug development.
Case Studies
作用機序
Musaroside exerts its effects primarily through its interaction with molecular targets in the cardiovascular system. It binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and provides cardioprotective effects. The molecular pathways involved include the regulation of ion channels and signaling cascades that protect cardiac cells from damage .
類似化合物との比較
Musaroside is compared with other cardenolide glycosides such as digitoxin and ouabain. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific glycosylation pattern, which may influence its bioavailability and potency. Similar compounds include:
Digitoxin: Another cardenolide glycoside with potent cardiotonic effects.
Ouabain: Known for its strong inhibitory action on sodium-potassium ATPase.
Convallatoxin: A cardenolide glycoside with similar cardioprotective properties
This compound’s uniqueness lies in its specific glycosylation, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other cardenolides .
特性
分子式 |
C30H44O10 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3/t14-,16-,17+,18-,19-,21-,22+,24-,25+,26-,27+,28+,29+,30+/m1/s1 |
InChIキー |
TYVPUZUDLFQZOP-CROJTKMBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C(=O)[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















